molecular formula C17H19NO B157631 4-[1,1'-Biphenyl]-4-YL-4-piperidinol CAS No. 137884-47-0

4-[1,1'-Biphenyl]-4-YL-4-piperidinol

Cat. No.: B157631
CAS No.: 137884-47-0
M. Wt: 253.34 g/mol
InChI Key: REUFEAYWUYVNKD-UHFFFAOYSA-N
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Description

4-[1,1’-Biphenyl]-4-YL-4-piperidinol is an organic compound that features a biphenyl group attached to a piperidinol moiety

Scientific Research Applications

4-[1,1’-Biphenyl]-4-YL-4-piperidinol has several applications in scientific research:

Mechanism of Action

Target of Action

Similar compounds such as telmisartan, an angiotensin ii receptor antagonist (arb), bind to the angiotensin ii type 1 (at1) receptors . This suggests that 4-[1,1’-Biphenyl]-4-YL-4-piperidinol might also target similar receptors or pathways.

Mode of Action

Arbs like telmisartan inhibit the action of angiotensin ii on vascular smooth muscle, leading to a reduction in arterial blood pressure . It’s plausible that 4-[1,1’-Biphenyl]-4-YL-4-piperidinol might have a similar mode of action.

Biochemical Pathways

It’s known that arbs like telmisartan can affect the renin-angiotensin system , suggesting that 4-[1,1’-Biphenyl]-4-YL-4-piperidinol might also influence similar pathways.

Result of Action

Similar compounds have shown antibacterial activities against antibiotic-resistant bacteria , suggesting that 4-[1,1’-Biphenyl]-4-YL-4-piperidinol might have similar effects.

Safety and Hazards

Some biphenyl compounds are considered hazardous. For example, a safety data sheet for a certain biphenyl compound mentions that it is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Biphenyl compounds have shown great potential in different areas from organic electronics to biomedical research and physical process monitoring . Future research may focus on further exploring these potentials and developing new applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[1,1’-Biphenyl]-4-YL-4-piperidinol typically involves the coupling of a biphenyl derivative with a piperidinol precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of biphenyl with a halogenated piperidinol under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-[1,1’-Biphenyl]-4-YL-4-piperidinol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the piperidinol moiety can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a fully saturated piperidine ring.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

Comparison with Similar Compounds

    Biphenyl: A simpler compound with two benzene rings connected by a single bond.

    4,4’-Dihydroxybiphenyl: Similar structure but with hydroxyl groups on both benzene rings.

    4-[1,1’-Biphenyl]-4-YL-piperidine: A reduced form of 4-[1,1’-Biphenyl]-4-YL-4-piperidinol.

Uniqueness: 4-[1,1’-Biphenyl]-4-YL-4-piperidinol is unique due to the presence of both a biphenyl group and a piperidinol moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-phenylphenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c19-17(10-12-18-13-11-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,18-19H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUFEAYWUYVNKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=C(C=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10633520
Record name 4-([1,1'-Biphenyl]-4-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137884-47-0
Record name 4-([1,1'-Biphenyl]-4-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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